molecular formula C17H17N3O B11845336 1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide CAS No. 664363-26-2

1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide

Cat. No.: B11845336
CAS No.: 664363-26-2
M. Wt: 279.34 g/mol
InChI Key: NEUPASQYILDAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide typically involves the reaction of 4-cyanonaphthalene with piperidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano group and the naphthalene ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products Formed

Scientific Research Applications

1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of viral infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and the naphthalene ring play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxylic acid
  • 1-(4-Cyanonaphthalen-1-yl)piperidine-4-carboxamide
  • 1-(4-Cyanonaphthalen-1-yl)piperidine-2-carboxamide

Uniqueness

1-(4-Cyanonaphthalen-1-yl)piperidine-3-carboxamide is unique due to its specific structural features, including the position of the cyano group and the carboxamide moiety.

Properties

CAS No.

664363-26-2

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

1-(4-cyanonaphthalen-1-yl)piperidine-3-carboxamide

InChI

InChI=1S/C17H17N3O/c18-10-12-7-8-16(15-6-2-1-5-14(12)15)20-9-3-4-13(11-20)17(19)21/h1-2,5-8,13H,3-4,9,11H2,(H2,19,21)

InChI Key

NEUPASQYILDAOW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C3=CC=CC=C32)C#N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.